molecular formula C15H15NO2S B016460 2-Benzyloxy-5-acetaminobenzenethiol CAS No. 887352-92-3

2-Benzyloxy-5-acetaminobenzenethiol

Cat. No.: B016460
CAS No.: 887352-92-3
M. Wt: 273.4 g/mol
InChI Key: RAEVGIDMILXZIH-UHFFFAOYSA-N
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Description

2-Benzyloxy-5-acetaminobenzenethiol is a sophisticated multifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates both a protected phenolic group (benzyloxy) and a thiol functionality, making it a valuable building block for constructing complex molecules, particularly heterocyclic scaffolds like benzothiazoles. These scaffolds are frequently explored in drug discovery for their diverse biological activities . The benzyloxy pharmacophore is a recognized structural feature in potent and selective inhibitors of enzymes like Monoamine Oxidase-B (MAO-B), which are relevant targets for neurodegenerative diseases such as Parkinson's . Researchers can utilize this compound as a key intermediate to develop novel therapeutic agents. The acetamido group adds further potential for molecular modification and interaction with biological targets. Key Research Applications: • Pharmaceutical Intermediates: Serves as a precursor for the synthesis of benzothiazole and other sulfur-nitrogen heterocycles with potential bioactivity . • Medicinal Chemistry: The structure is relevant for developing inhibitors for neurological targets, inspired by the known activity of benzyloxy-containing compounds . • Material Science: Can be used in the synthesis of functional dyes and coordination polymers. Handling and Safety: This compound is for research and laboratory use only. It is not intended for diagnostic or therapeutic applications. Refer to the Safety Data Sheet (SDS) for detailed handling, storage, and disposal information.

Properties

IUPAC Name

N-(4-phenylmethoxy-3-sulfanylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2S/c1-11(17)16-13-7-8-14(15(19)9-13)18-10-12-5-3-2-4-6-12/h2-9,19H,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAEVGIDMILXZIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OCC2=CC=CC=C2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407951
Record name 2-Benzyloxy-5-acetaminobenzenethiol
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Molecular Weight

273.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887352-92-3
Record name N-[3-Mercapto-4-(phenylmethoxy)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887352-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzyloxy-5-acetaminobenzenethiol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Mechanisms of 2 Benzyloxy 5 Acetaminobenzenethiol

Reactions Involving the Thiol Functionality

The thiol group is the most reactive site in the molecule under many conditions due to the nucleophilicity of the sulfur atom and the relative weakness of the S-H bond.

Oxidation Pathways and Disulfide Formation

Aryl thiols, such as 2-Benzyloxy-5-acetaminobenzenethiol, are readily oxidized to form the corresponding disulfide. This is a common and often spontaneous reaction, particularly in the presence of mild oxidizing agents or atmospheric oxygen, especially under basic conditions which generate the more nucleophilic thiolate anion. wikipedia.org The formation of the disulfide, bis(2-benzyloxy-5-acetaminophenyl) disulfide, proceeds via the coupling of two thiyl radicals or through a thiol-disulfide exchange mechanism. nih.govresearchgate.net

The general reaction is as follows:

2 R-SH + [O] → R-S-S-R + H₂O

where R represents the 2-benzyloxy-5-acetaminophenyl group.

Table 1: Typical Conditions for Disulfide Formation from Aryl Thiols

Oxidizing AgentSolventConditionsComments
Air (O₂)Ethanol, WaterRoom temperature, often base-catalyzed (e.g., NaOH, Et₃N)Slow reaction, rate increases with pH. wikipedia.org
Hydrogen Peroxide (H₂O₂)Water, AlcoholsRoom temperatureA common and effective oxidizing agent.
Iodine (I₂)Ethanol, WaterRoom temperatureRapid and quantitative reaction.
Dimethyl Sulfoxide (DMSO)-Elevated temperaturesDMSO acts as the oxidant.
Metal Catalysts (e.g., Fe³⁺, Cu²⁺)VariousCatalytic amountsFacilitates oxidation by air.

Electrophilic and Nucleophilic Reactions at the Sulfur Center

The sulfur atom of the thiol group can act as a potent nucleophile, especially in its deprotonated thiolate form. This allows it to participate in a variety of nucleophilic substitution and addition reactions. For instance, it can be readily alkylated by treatment with alkyl halides in the presence of a base to form thioethers. wikipedia.org

R-SH + R'-X + Base → R-S-R' + Base·HX

The high nucleophilicity of the thiolate makes these alkylation reactions efficient. wikipedia.org

Conversely, while less common for thiols themselves, the sulfur atom can be targeted by certain electrophiles. For example, reaction with sulfonyl chlorides can lead to the formation of thiosulfonates.

Table 2: Representative Nucleophilic Reactions of Aryl Thiols

ElectrophileProduct TypeGeneral Conditions
Alkyl Halides (e.g., CH₃I)ThioetherBase (e.g., NaH, K₂CO₃), Aprotic Solvent (e.g., DMF, Acetone)
Epoxidesβ-Hydroxy ThioetherBase or Acid Catalysis
α,β-Unsaturated CarbonylsMichael AdductBase Catalysis

Radical Reactions and Polymerization Initiation

The relatively weak S-H bond in thiols allows for the ready formation of a thiyl radical (RS•) upon exposure to radical initiators or UV light. libretexts.orgrsc.org These thiyl radicals are key intermediates in various chemical processes.

A characteristic reaction of thiyl radicals is their addition to carbon-carbon double or triple bonds. libretexts.orgnih.gov This forms the basis of thiol-ene and thiol-yne "click" chemistry, which are efficient methods for forming carbon-sulfur bonds. wikipedia.org If the substrate contains multiple ene functionalities, this radical addition can initiate polymerization, leading to the formation of polythioethers. wikipedia.orgnih.gov While direct polymerization of this compound would require a suitable poly-ene co-monomer, its thiol group can act as a chain transfer agent or an initiator in such polymerization systems. nih.govdergipark.org.tr

Transformations of the Acetamino Group

The acetamido group (-NHCOCH₃) is a stable amide functionality. Its reactivity is primarily centered on the amide linkage and its influence on the aromatic ring.

Amide Hydrolysis and Formation of Anilines

The acetamido group can be hydrolyzed back to an amino group (-NH₂) and acetic acid. This reaction typically requires harsh conditions, such as prolonged heating with strong aqueous acids or bases. libretexts.orgmasterorganicchemistry.com

Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. masterorganicchemistry.com Subsequent proton transfers lead to the cleavage of the C-N bond, yielding the corresponding aniline (B41778) (in its protonated form, an anilinium salt) and acetic acid. libretexts.orglibretexts.org

R-NHCOCH₃ + H₃O⁺ + H₂O → R-NH₃⁺ + CH₃COOH

Basic hydrolysis involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon, followed by the departure of the amide anion, which is then protonated by the solvent. masterorganicchemistry.com

R-NHCOCH₃ + OH⁻ → R-NH⁻ + CH₃COOH → R-NH₂ + CH₃COO⁻

Table 3: Conditions for Amide Hydrolysis of Acetanilides

ReagentConditionsProduct
Concentrated HCl or H₂SO₄RefluxCorresponding anilinium salt masterorganicchemistry.com
Aqueous NaOH or KOHRefluxCorresponding aniline libretexts.org

Electrophilic Aromatic Substitution on the Acetaminobenzene Ring

The acetamido group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. ijarsct.co.inijarsct.co.instackexchange.com Its activating nature stems from the ability of the nitrogen lone pair to donate electron density to the benzene (B151609) ring through resonance, which stabilizes the carbocation intermediate (the arenium ion) formed during the reaction. wvu.edupressbooks.pub This effect outweighs the electron-withdrawing inductive effect of the carbonyl group. stackexchange.com

The benzyloxy group is also an activating, ortho, para-directing group due to the resonance donation from the oxygen atom. libretexts.org In this compound, the two activating groups are positioned para to each other. The available positions for electrophilic attack are at C4 and C6 (both ortho to the acetamido group and meta to the benzyloxy group) and C3 (ortho to the benzyloxy group and meta to the acetamido group).

The directing effects of the two groups are synergistic. The acetamido group strongly directs to its ortho positions (C4 and C6). The benzyloxy group also activates the ring, particularly at its ortho position (C3). However, the acetamido group is generally a stronger activating group than an ether linkage. libretexts.org Therefore, electrophilic substitution is most likely to occur at the positions ortho to the acetamido group, namely C4 and C6. Steric hindrance from the bulky benzyloxy group at C2 might favor substitution at the C6 position over the C4 position.

Table 4: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Electrophilic ReactionReagentsMajor Product(s)Rationale
NitrationHNO₃, H₂SO₄2-Benzyloxy-5-acetamido-4-nitrobenzenethiol and/or 2-Benzyloxy-5-acetamido-6-nitrobenzenethiolThe acetamido group is a strong ortho, para-director. ijarsct.co.in
BrominationBr₂, FeBr₃ or Acetic Acid2-Benzyloxy-5-acetamido-4-bromobenzenethiol and/or 2-Benzyloxy-5-acetamido-6-bromobenzenethiolThe acetamido group directs the incoming electrophile. chegg.com
Friedel-Crafts AcylationRCOCl, AlCl₃Likely complex due to potential reaction at multiple sites (ring, S, N).The Lewis acid can coordinate with the various heteroatoms.

Reactivity of the Benzyloxy Ether Linkage

The benzyloxy ether linkage is a common protecting group for phenols in organic synthesis due to its relative stability and the various methods available for its cleavage. Its reactivity in the context of this compound is centered on the cleavage of the ether bond and potential transformations on the benzyl (B1604629) group's aromatic ring.

The deprotection of the phenolic hydroxyl group via cleavage of the benzyloxy ether is a crucial transformation. This can be achieved under both acidic and reductive conditions, each proceeding through distinct mechanisms.

Acidic Cleavage:

Acid-catalyzed cleavage of benzyl ethers typically proceeds via an SN1 or SN2 mechanism, depending on the specific acid and reaction conditions. uci.edu In the case of this compound, the benzylic carbon is primary, which would typically favor an SN2 pathway. However, the stability of the resulting benzyl carbocation makes an SN1 mechanism also plausible.

The general mechanism for acid-catalyzed cleavage involves the initial protonation of the ether oxygen by a strong acid, such as HBr or HI, to form a good leaving group (an oxonium ion). mdpi.comchemistry.coach

SN1 Mechanism: The protonated ether can dissociate to form a resonance-stabilized benzyl carbocation and the corresponding phenol (B47542) (2-hydroxy-5-acetaminobenzenethiol). The carbocation is then attacked by a nucleophile (e.g., Br⁻ or I⁻) to form benzyl bromide or benzyl iodide. The stability of the benzyl carbocation makes this pathway viable. chemistry.coach

SN2 Mechanism: Alternatively, a nucleophile can directly attack the benzylic carbon of the protonated ether, displacing the phenol in a concerted step. mdpi.com

The choice between SN1 and SN2 can be influenced by the solvent and the nucleophilicity of the counter-ion of the acid used.

ConditionPredominant MechanismProducts
Strong Acid (HBr, HI)SN1 or SN22-Hydroxy-5-acetaminobenzenethiol, Benzyl Halide
Lewis Acids (e.g., BCl₃)Coordination and Cleavage2-Hydroxy-5-acetaminobenzenethiol, Benzyl-containing byproducts

Reductive Cleavage (Hydrogenolysis):

A widely used and often milder method for benzyl ether cleavage is catalytic hydrogenolysis. This method typically employs a palladium catalyst on a carbon support (Pd/C) and a source of hydrogen gas (H₂). The reaction is a hydrogenolysis because a C-O bond is cleaved by hydrogen.

The mechanism of hydrogenolysis is complex and believed to involve the adsorption of the benzyl ether onto the palladium surface. The C-O bond is reductively cleaved, and the resulting fragments are saturated with hydrogen to yield the deprotected phenol and toluene. This method is highly valued for its chemoselectivity, as it often leaves other functional groups intact.

Reagent SystemKey FeaturesProducts
H₂, Pd/CMild conditions, high yield2-Hydroxy-5-acetaminobenzenethiol, Toluene
Transfer Hydrogenation (e.g., HCOOH, Pd/C)Avoids use of H₂ gas2-Hydroxy-5-acetaminobenzenethiol, Toluene

While reactions involving the cleavage of the C-O bond are most common for the benzyloxy group, transformations on the benzyl group's own aromatic ring are also possible, although less frequently explored in the context of this specific molecule. The benzyl group's phenyl ring is generally less reactive towards electrophilic aromatic substitution than an unsubstituted benzene ring due to the electron-withdrawing effect of the ether oxygen. However, under forcing conditions, electrophilic substitution could potentially occur, primarily at the para position due to steric hindrance at the ortho positions.

Conversely, nucleophilic aromatic substitution on the benzyl ring is generally not feasible unless it is activated by strong electron-withdrawing groups, which are absent in this case. wikipedia.orgbyjus.comnih.gov

Intramolecular Cyclization and Rearrangement Pathways

The presence of the thiol group ortho to the benzyloxy substituent and para to the acetamido group allows for the possibility of intramolecular cyclization reactions, leading to the formation of heterocyclic systems.

One of the most significant potential transformations for this compound is intramolecular cyclization to form a benzothiazole (B30560) derivative. This type of reaction is well-documented for 2-aminothiophenols, which readily condense with various electrophiles to form the benzothiazole ring system. mdpi.comeie.gr In the case of this compound, the molecule contains both the nucleophilic thiol and an electrophilic center precursor within its structure.

Under acidic conditions, particularly with the cleavage of the benzyl ether, the resulting 2-hydroxy-5-acetaminobenzenethiol could potentially undergo further reactions. However, the more synthetically relevant cyclization would involve the thiol and the acetamido group. For instance, under appropriate conditions, the acetamido group could be hydrolyzed to the corresponding amine. The resulting 2-benzyloxy-5-aminobenzenethiol would be a prime candidate for cyclization reactions. The synthesis of 6-acetamido-2-substituted-benzothiazoles often starts from precursors that establish the thiazole (B1198619) ring through the reaction of a 2-aminothiophenol (B119425) moiety with an appropriate electrophile. nih.govresearchgate.netlibretexts.org

Another potential, though less likely, transformation is a wikipedia.orgnih.gov-Wittig rearrangement. This rearrangement is known for aryl benzyl ethers and involves the deprotonation of the benzylic carbon followed by a 1,2-migration of the aryl group to the benzylic carbon. masterorganicchemistry.comlibretexts.orglibretexts.org This reaction typically requires a strong base. For this compound, the presence of the acidic thiol proton would likely interfere with this process unless the thiol is protected or the reaction conditions are carefully controlled. Studies on similar systems, such as 2-(2-benzyloxyphenyl)oxazolines, have shown that such rearrangements can occur, but are often in competition with other reaction pathways like intramolecular cyclization. libretexts.org

Reaction TypeConditionsPotential Product
Intramolecular Cyclization (post-modification)Acid or base catalysis6-Acetamidobenzothiazole derivatives
wikipedia.orgnih.gov-Wittig RearrangementStrong base (e.g., n-BuLi)Diarylmethanol derivative

Chemo- and Regioselectivity in Multi-Functionalized Systems

The presence of multiple reactive sites in this compound—the nucleophilic thiol, the potentially nucleophilic nitrogen of the acetamide (B32628), and the two aromatic rings—makes chemo- and regioselectivity critical considerations in its reactions.

The thiol group is the most acidic and most nucleophilic site in the molecule. Thiols are generally more acidic and more nucleophilic than the corresponding alcohols due to the larger size and greater polarizability of the sulfur atom. libretexts.orgmasterorganicchemistry.com The acetamido group is a weaker nucleophile, and the nitrogen's lone pair is delocalized into the carbonyl group.

Therefore, in reactions with electrophiles, the thiol group is expected to be the most reactive site. For instance, in an alkylation reaction with an alkyl halide, selective S-alkylation is the most probable outcome.

In terms of electrophilic aromatic substitution, the phenoxy ring is activated by the electron-donating benzyloxy and acetamido groups, while the benzyl ring is generally deactivated. The acetamido group is an ortho, para-director, and the benzyloxy group is also an ortho, para-director. The position ortho to the benzyloxy group and meta to the acetamido group is the most likely site for electrophilic attack on the substituted phenyl ring, although steric hindrance could play a significant role.

The concept of controlling which functional group reacts in a multifunctional compound is the essence of chemoselectivity. For this compound, the relative reactivity order of the functional groups towards a generic electrophile would likely be: Thiol > Aromatic Ring (phenoxy) > Amide Nitrogen > Aromatic Ring (benzyl).

Regioselectivity, which dictates the position of attack on a specific functional group, would be particularly important in reactions involving the phenoxy aromatic ring due to the directing effects of the existing substituents.

Advanced Spectroscopic and Analytical Characterization of 2 Benzyloxy 5 Acetaminobenzenethiol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Comprehensive 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR Studies

One-dimensional (1D) NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13) NMR, offer the initial and most direct insight into the molecular structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 2-Benzyloxy-5-acetaminobenzenethiol would be expected to show distinct signals for each unique proton environment. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, aromatic protons will appear in the downfield region (typically 6.5-8.0 ppm) due to the deshielding effect of the benzene (B151609) ring current. The benzylic protons (-CH₂-) would likely appear as a singlet around 5.0 ppm, while the acetyl methyl protons (-CH₃) would be observed as a singlet in the upfield region (around 2.1 ppm). The amide proton (NH) and the thiol proton (SH) would appear as broad singlets, with their chemical shifts being sensitive to solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the acetamido group would be the most downfield signal (around 169 ppm). Aromatic carbons would resonate in the 110-160 ppm range, with carbons attached to electronegative atoms (oxygen, nitrogen) appearing further downfield. The benzylic carbon and the methyl carbon of the acetyl group would appear at approximately 70 ppm and 24 ppm, respectively.

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Predicted ¹H NMR Data Predicted ¹³C NMR Data
Atom Predicted δ (ppm), Multiplicity, J (Hz)
Aromatic H's (benzyl)7.50-7.30, m
Aromatic H's (phenyl)7.40-6.90, m
Benzyl (B1604629) CH₂~5.10, s
NH~8.50, br s
SH~3.50, br s
Acetyl CH₃~2.15, s

Note: Predicted values are based on standard chemical shift ranges and data from structurally similar compounds. Actual experimental values may vary.

2D NMR Spectroscopy: Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. chemicalbook.com For this compound, COSY would show correlations between adjacent aromatic protons on both the benzyl and the substituted phenyl rings, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond C-H correlation). usm.my This would definitively link the proton signals of the benzylic CH₂, the acetyl CH₃, and the aromatic CHs to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). chemicalbook.com This is particularly useful for identifying quaternary (non-protonated) carbons. For example, the acetyl methyl protons would show a correlation to the carbonyl carbon, and the benzylic protons would correlate to the aromatic carbons of the benzyl group and the oxygen-bearing carbon of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This provides insights into the 3D structure and conformation of the molecule. A key expected NOESY correlation would be between the benzylic protons and the aromatic protons of the benzyl group, as well as with the aromatic proton at the adjacent position on the phenyl ring.

Quantitative NMR for Purity and Reaction Monitoring

Quantitative NMR (qNMR) is a powerful method for determining the concentration and purity of a substance without the need for identical reference standards. By integrating the signals of the analyte against a known concentration of an internal standard, the absolute quantity of the analyte can be calculated. For this compound, a specific, well-resolved proton signal, such as the benzylic singlet, could be used for quantification. This technique is also valuable for monitoring the progress of a chemical reaction by observing the disappearance of reactant signals and the appearance of product signals over time.

Solid-State NMR for Crystalline Forms

While solution-state NMR provides information on molecules in their dissolved state, solid-state NMR (ssNMR) characterizes molecules in their solid, crystalline form. This is particularly important for studying polymorphism, where a compound can exist in different crystal structures. For this compound, ssNMR could be used to study the packing of molecules in the crystal lattice and to identify different crystalline forms, which can have different physical properties. bohrium.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of a molecule. For this compound (C₁₅H₁₅NO₂S), the expected exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimentally measured mass to confirm the molecular formula.

Predicted HRMS Data

Ion Formula Calculated m/z
[M+H]⁺ C₁₅H₁₆NO₂S⁺ 274.0896

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. A specific ion (the precursor ion) is selected, fragmented, and then the resulting fragment ions (product ions) are analyzed. This provides detailed structural information. In the MS/MS analysis of this compound, the protonated molecule [M+H]⁺ would likely be selected as the precursor ion. Expected fragmentation pathways would include:

Loss of the benzyl group: A major fragmentation pathway would be the cleavage of the benzylic ether bond, leading to the formation of a stable benzyl cation (C₇H₇⁺, m/z 91) and a corresponding fragment.

Cleavage of the acetamido group: Fragmentation of the amide bond could lead to the loss of an acetyl group or ketene.

Formation of characteristic ions: The fragmentation pattern would provide a unique fingerprint for the molecule, allowing for its unambiguous identification.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Conformational Insights

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge, in addition to their mass-to-charge ratio (m/z) provided by the mass spectrometer. wikipedia.orgmdpi.comub.edu This multidimensional analysis is particularly valuable for distinguishing between isomers and gaining insights into the conformational landscape of molecules. nih.govnih.gov For a molecule like this compound, IMS-MS would be instrumental in understanding its three-dimensional structure and flexibility in the gas phase.

The conformation of this compound is determined by the rotational freedom around several single bonds: the C-S bond of the thiol group, the C-N bond of the acetamido group, the C-O bond of the benzyloxy group, and the Ph-CH2 and O-CH2 bonds. These rotations give rise to a variety of possible conformers, each with a unique collision cross-section (CCS), which is a measure of the ion's size and shape in the gas phase. nih.gov

In an IMS-MS experiment, different conformers of protonated or deprotonated this compound would exhibit different drift times through the ion mobility cell, allowing for their separation. biorxiv.org More compact, folded structures would experience fewer collisions with the drift gas and thus have shorter drift times (smaller CCS values), while more extended, open structures would have longer drift times (larger CCS values). nih.gov

By coupling ion mobility with tandem mass spectrometry (MS/MS), it would be possible to fragment the conformer-separated ions. This could reveal whether different conformers yield different fragmentation patterns, providing further structural information and insights into intramolecular interactions. researchgate.net For instance, a conformer where the benzyloxy group is folded over the acetamidobenzenethiol ring might exhibit unique fragment ions due to interactions between these moieties.

Computational modeling, in conjunction with experimental IMS-MS data, can be used to predict the structures of different conformers and calculate their theoretical CCS values. chemrxiv.org This combined approach allows for the assignment of experimentally observed drift times to specific gas-phase conformations, providing a detailed picture of the molecule's structural preferences.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule based on the vibrations of its constituent bonds and functional groups. youtube.com

The IR and Raman spectra of this compound would be rich with characteristic bands corresponding to its various functional groups. The assignment of these bands can be predicted by analogy with similar molecules, such as 4-acetamidothiophenol (B72494) and substituted benzyl ethers. researchgate.netresearchgate.netnih.gov

A table of predicted characteristic vibrational frequencies for this compound is presented below. These are approximate values and can be influenced by the specific chemical environment and intermolecular interactions.

Functional GroupVibrationPredicted Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
S-H (Thiol)Stretching2550 - 2600WeakStrong
N-H (Amide)Stretching3250 - 3350MediumMedium
C=O (Amide I)Stretching1650 - 1680StrongMedium
N-H (Amide II)Bending1530 - 1570MediumWeak
C-H (Aromatic)Stretching3000 - 3100MediumStrong
C=C (Aromatic)Ring Stretching1450 - 1600Medium-StrongStrong
C-O (Ether)Asymmetric Stretching1220 - 1260StrongWeak
C-O (Ether)Symmetric Stretching1020 - 1060MediumMedium
C-N (Amide)Stretching1280 - 1350MediumMedium
C-SStretching600 - 750WeakMedium

The S-H stretching vibration of the thiol group is expected to be a weak band in the IR spectrum but a strong and characteristic peak in the Raman spectrum. koreascience.kr The amide group will give rise to strong and easily identifiable bands, particularly the C=O stretch (Amide I) and the N-H bend (Amide II). The aromatic rings will show a series of sharp bands corresponding to C-H and C=C stretching and bending vibrations. The benzyloxy group will be characterized by the C-O ether stretching bands.

Subtle shifts in the vibrational frequencies can provide information about the molecule's conformation and any intermolecular interactions, such as hydrogen bonding. For example, the position of the S-H and N-H stretching bands can indicate their involvement in hydrogen bonding. In a condensed phase, intermolecular hydrogen bonding between the thiol (S-H) or amide (N-H) protons and the oxygen of the carbonyl or ether groups, or with solvent molecules, would lead to a broadening and red-shifting (lower frequency) of these bands compared to the gas phase or a non-polar solvent. nih.gov

The vibrational spectra can also be sensitive to the dihedral angles that define the molecular conformation. Different rotational isomers may exhibit slightly different vibrational frequencies, which could lead to the broadening of certain spectral bands or the appearance of shoulders on major peaks. Advanced computational methods, such as Density Functional Theory (DFT), can be employed to calculate the theoretical vibrational spectra for different conformers and help in the interpretation of the experimental data. mdpi.comscirp.org

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence

Electronic spectroscopy probes the electronic transitions within a molecule and is highly dependent on the nature of its chromophores and the surrounding environment.

The UV-Vis absorption spectrum of this compound is expected to be dominated by π → π* transitions within the two aromatic rings. The molecule contains several chromophores: the substituted benzene ring of the acetamidobenzenethiol moiety and the benzene ring of the benzyloxy group. The acetamido, thiol, and benzyloxy groups all act as auxochromes, modifying the absorption characteristics of the benzene rings.

Based on data for similar compounds like acetanilides and aromatic thiols, the primary absorption bands are expected in the UV region. researchgate.netdocumentsdelivered.comresearchgate.net One would anticipate a strong absorption band around 250-280 nm, corresponding to the π → π* transitions of the substituted benzene rings. The presence of the thiol and acetamido groups, which are electron-donating, and the ether linkage, will likely cause a bathochromic (red) shift of these bands compared to unsubstituted benzene. researchgate.net

The n → π* transitions, involving the non-bonding electrons on the oxygen, nitrogen, and sulfur atoms, are also possible but are generally much weaker than the π → π* transitions and may be obscured by them.

The fluorescence properties of this compound are more difficult to predict without experimental data. While benzene itself has a low fluorescence quantum yield, substitution can significantly alter this. The presence of the electron-donating groups could enhance fluorescence. However, the thiol group can also act as a quenching group, potentially reducing fluorescence intensity. dtic.milresearchgate.net If the molecule is fluorescent, the emission spectrum would likely be a mirror image of the lowest energy absorption band.

The position and intensity of the UV-Vis absorption and fluorescence emission bands are often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. youtube.comslideshare.netslideshare.netyoutube.com

For π → π* transitions, an increase in solvent polarity generally leads to a bathochromic (red) shift, as the excited state is often more polar than the ground state and is thus stabilized to a greater extent by a polar solvent. researchgate.net Conversely, for n → π* transitions, an increase in solvent polarity typically results in a hypsochromic (blue) shift. This is because the non-bonding electrons in the ground state can interact with polar solvent molecules (e.g., through hydrogen bonding), which lowers the energy of the ground state more than the excited state, thus increasing the energy gap for the transition. youtube.com

A systematic study of the UV-Vis spectrum of this compound in a range of solvents with varying polarities would provide valuable information about the nature of its electronic transitions. The following table illustrates the expected shifts in different solvent types.

Solvent TypePolarityExpected Effect on π → π* TransitionExpected Effect on n → π* Transition
Non-polar (e.g., Hexane)LowReference spectrumReference spectrum
Polar Aprotic (e.g., Acetonitrile)MediumBathochromic shift (red shift)Hypsochromic shift (blue shift)
Polar Protic (e.g., Ethanol, Water)HighSignificant bathochromic shiftSignificant hypsochromic shift

Similarly, the fluorescence emission spectrum would also be expected to show solvatochromic shifts. The magnitude and direction of these shifts can provide insights into the change in the dipole moment of the molecule upon excitation.

X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Determination

X-ray diffraction (XRD) stands as the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nist.gov This technique can be applied to both single crystals and polycrystalline powders, each providing unique and complementary structural information.

Single-Crystal X-ray Diffraction (SC-XRD):

Should a suitable single crystal of this compound be grown, SC-XRD would provide an unambiguous determination of its molecular structure. nih.gov The process involves mounting a crystal and irradiating it with a monochromatic X-ray beam. The resulting diffraction pattern is used to calculate the electron density map of the repeating unit in the crystal, known as the unit cell.

From this analysis, a wealth of information can be obtained. This includes precise bond lengths, bond angles, and torsion angles within the molecule. For this compound, this would confirm the connectivity of the benzyloxy, acetamido, and thiol groups to the benzene ring and reveal the conformation of the flexible benzyloxy side chain. Furthermore, SC-XRD elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonds (e.g., between the amide N-H and C=O groups, or involving the thiol) and π-π stacking interactions between aromatic rings. mdpi.comeurjchem.com These non-covalent interactions are crucial in dictating the material's bulk properties.

A hypothetical set of crystallographic data that could be obtained for this compound is presented in Table 1. Such data is typically deposited in crystallographic databases for public access.

Table 1: Hypothetical Single-Crystal XRD Data for this compound

ParameterHypothetical Value
Chemical FormulaC₁₅H₁₅NO₂S
Formula Weight273.35 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.15
b (Å)8.25
c (Å)16.40
α (°)90
β (°)98.5
γ (°)90
Volume (ų)1355
Z (Molecules/unit cell)4
Calculated Density (g/cm³)1.34
R-factor< 0.05

This table is illustrative and represents plausible data based on the analysis of similar organic molecules. youtube.comresearchgate.net

Powder X-ray Diffraction (PXRD):

When single crystals are not available, powder X-ray diffraction (PXRD) is an invaluable tool. youtube.com This technique uses a finely ground (powder) sample, which contains a vast number of tiny crystallites in random orientations. The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ). youtube.com

For this compound, PXRD would serve as a fingerprint for its crystalline form. nih.gov It can be used to:

Identify the crystalline phase of the synthesized material.

Assess the sample's purity by detecting the presence of other crystalline phases (polymorphs or impurities). researchgate.net

Monitor phase transformations under different conditions (e.g., temperature or pressure).

While less detailed than SC-XRD, the unit cell parameters can often be determined from a high-quality PXRD pattern, and with advanced computational methods like Rietveld refinement, it is sometimes possible to solve the full crystal structure. nih.gov

Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Reaction Product Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for analyzing complex mixtures and assessing the purity of compounds. chromatographyonline.com For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly relevant.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is suitable for the analysis of volatile and thermally stable compounds. While the thiol and amide functionalities might require derivatization to improve volatility and prevent on-column degradation, GC-MS can provide high-resolution separation and powerful identification capabilities. nih.govechemi.com

In a hypothetical GC-MS analysis, a sample of this compound would be injected into the GC, where it would travel through a capillary column. The retention time (the time it takes to exit the column) is a characteristic of the compound. Upon elution, the molecule enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z).

The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (273.35 g/mol ). The fragmentation pattern provides structural information. For this compound, key fragmentations would likely include:

Cleavage of the benzyl-oxygen bond, leading to a prominent peak at m/z 91 (the tropylium (B1234903) ion, [C₇H₇]⁺). whitman.edu

Loss of the acetyl group from the acetamido moiety.

Various cleavages of the aromatic ring and other side chains. libretexts.orgmiamioh.edu

GC-MS is exceptionally useful for identifying volatile impurities from the synthesis, such as residual solvents or starting materials.

Table 2: Predicted GC-MS Fragmentation Data for this compound

m/z (Daltons)Predicted Fragment IonInterpretation
273[C₁₅H₁₅NO₂S]⁺Molecular Ion (M⁺)
182[M - C₇H₇]⁺Loss of the benzyl group
91[C₇H₇]⁺Tropylium ion (benzylic fragment)
43[C₂H₃O]⁺Acetyl cation (from acetamido group)

This table is illustrative, presenting a simplified prediction of the primary fragmentation patterns. whitman.edu

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a highly versatile technique that is well-suited for non-volatile or thermally sensitive molecules like this compound. nih.gov The compound is first separated by high-performance liquid chromatography (HPLC) and then detected by a mass spectrometer. acs.org Soft ionization techniques, such as electrospray ionization (ESI), are typically used, which often result in a strong signal for the protonated molecule [M+H]⁺ (m/z 274) or other adducts (e.g., [M+Na]⁺). nih.govacs.org

LC-MS is the premier method for purity assessment, capable of detecting and quantifying non-volatile impurities, byproducts, and degradation products at very low levels. nih.gov By using tandem mass spectrometry (LC-MS/MS), specific ions can be selected and further fragmented to provide even greater structural confirmation and to distinguish between isomers. mdpi.com This is invaluable for analyzing complex reaction mixtures and ensuring the final product meets high purity standards.

Table 3: Anticipated LC-MS Data for this compound

ParameterExpected Result
Chromatographic ModeReversed-Phase HPLC
Mobile PhaseAcetonitrile/Water with formic acid
Ionization ModePositive Electrospray Ionization (ESI+)
Primary Ion Observed[M+H]⁺
m/z of Primary Ion274.09
Key MS/MS Fragmentsm/z 182.05 (loss of C₇H₈), m/z 91.05 (benzyl fragment)

This table provides a hypothetical summary of expected LC-MS parameters and results for the target compound. acs.orgnih.gov

Theoretical and Computational Investigations of 2 Benzyloxy 5 Acetaminobenzenethiol

Quantum Chemical Calculations of Electronic Structure: An Uncharted Territory

The electronic properties of 2-Benzyloxy-5-acetaminobenzenethiol, which are fundamental to understanding its reactivity and potential applications, have not been elucidated through quantum chemical calculations.

Density Functional Theory (DFT) for Ground State Properties: No Available Data

Density Functional Theory (DFT) stands as a powerful and widely used computational method for predicting the ground state properties of molecules, including optimized geometry, electronic energies, and the distribution of electron density. Such calculations would yield crucial parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are vital for assessing chemical reactivity. However, no DFT studies specifically targeting this compound have been reported in the scientific literature.

Ab Initio Methods for High-Accuracy Predictions: Awaiting Investigation

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a pathway to highly accurate predictions of molecular properties. Techniques such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could provide benchmark data on the energetics and structure of this compound. To date, no such high-accuracy ab initio calculations have been published for this compound.

Conformational Analysis and Molecular Dynamics Simulations: An Open Question

The flexibility of the benzyloxy and acetamido groups suggests that this compound can adopt multiple conformations. Understanding these conformational preferences and their dynamics is essential for predicting its behavior in different environments.

Exploring Energy Minima and Transition States: Research Yet to Be Conducted

A thorough conformational analysis would involve systematically exploring the potential energy surface of the molecule to identify stable conformers (energy minima) and the energy barriers between them (transition states). This would reveal the most likely shapes the molecule adopts and how easily it can transition between them. Such a study, however, has not been undertaken for this compound.

Solvent Effects on Molecular Conformation: An Unexplored Area

The conformation of a molecule can be significantly influenced by its surrounding solvent environment. Molecular dynamics (MD) simulations are ideally suited to study these effects by simulating the explicit interactions between the solute and solvent molecules over time. This would provide a realistic picture of the conformational landscape of this compound in solution. Regrettably, no MD simulation studies have been reported for this compound.

Prediction of Spectroscopic Parameters: Data Awaits Generation

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can aid in the experimental characterization of a molecule.

Spectroscopic ParameterComputational MethodStatus
Infrared (IR) FrequenciesDFTNot Available
Nuclear Magnetic Resonance (NMR) Chemical ShiftsDFT (GIAO method)Not Available
UV-Vis Absorption SpectraTime-Dependent DFT (TD-DFT)Not Available

Table 1: Status of Predicted Spectroscopic Parameters for this compound

The prediction of infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and electronic (UV-Vis) absorption spectra through methods like DFT and its time-dependent extension (TD-DFT) is a standard practice in computational chemistry. These predicted spectra can be invaluable for interpreting experimental data and confirming the structure of a synthesized compound. For this compound, however, this computational work has not been performed, and therefore, no predicted spectroscopic data is available.

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become indispensable for predicting NMR parameters with high accuracy. nih.govnih.gov The Gauge-Including Atomic Orbital (GIAO) method is a standard approach embedded within DFT calculations to compute the isotropic magnetic shielding tensors of atomic nuclei. nih.gov These shielding values can then be converted into chemical shifts (δ), which are directly comparable to experimental data.

For this compound, a full conformational analysis would first be performed to identify the lowest energy geometries. Subsequently, GIAO-DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), would be employed for each significant conformer. researchgate.net The predicted chemical shifts are typically averaged based on the Boltzmann population of these conformers to provide a final, temperature-dependent prediction. escholarship.org Machine learning techniques, which leverage large databases of calculated and experimental data, are also emerging as a rapid and accurate alternative or supplement to pure DFT calculations. arxiv.org

Hypothetical predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below. These values are illustrative and based on typical chemical shifts for the constituent functional groups.

Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
SH 3.5 - 4.5 -
NH 9.5 - 10.5 -
Benzene (B151609) H3 7.2 - 7.4 115 - 120
Benzene H4 7.0 - 7.2 120 - 125
Benzene H6 7.5 - 7.7 118 - 123
Acetyl CH₃ 2.0 - 2.2 24 - 26
Benzyl (B1604629) CH₂ 5.0 - 5.2 70 - 72
Benzyl Phenyl 7.3 - 7.5 127 - 129 (ortho, meta, para)
Benzene C1 (C-S) - 125 - 130
Benzene C2 (C-O) - 150 - 155
Benzene C5 (C-N) - 135 - 140

Note: The data in this table is hypothetical and for illustrative purposes only, derived from general principles of NMR spectroscopy.

Simulated Vibrational and Electronic Spectra

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations are highly effective at predicting harmonic vibrational frequencies, which correspond to the fundamental absorption bands in an IR spectrum and scattering peaks in a Raman spectrum. researchgate.net A frequency analysis calculation on the optimized geometry of this compound would yield a set of vibrational modes and their corresponding intensities. researchgate.net To improve agreement with experimental data, which is subject to anharmonicity, the calculated frequencies are often uniformly scaled. nih.gov

Key predicted vibrational frequencies for characteristic functional groups within the molecule are summarized in the table below.

Predicted Key Vibrational Frequencies (Illustrative)

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Thiol S-H Stretch 2550 - 2600
Amide N-H Stretch 3250 - 3350
Amide C=O Stretch (Amide I) 1660 - 1690
Amide N-H Bend (Amide II) 1520 - 1570
Ether Ar-O-C Asymmetric Stretch 1230 - 1270

Note: The data in this table is hypothetical and for illustrative purposes only, based on established group frequencies.

Electronic spectra, which correspond to transitions between electronic states (e.g., UV-Visible absorption), can be simulated using Time-Dependent DFT (TD-DFT). This method calculates the excitation energies and oscillator strengths, which correlate to the absorption maxima (λ_max) and intensities observed experimentally.

Reaction Mechanism Elucidation via Computational Transition State Search

Computational chemistry provides a powerful avenue for exploring potential reaction pathways and elucidating mechanisms. The thiol group in this compound is a key site for reactivity, capable of acting as a nucleophile. A common reaction involving thiols is the thia-Michael addition to an α,β-unsaturated carbonyl compound. nih.gov

A computational transition state (TS) search can map out the entire energy profile of such a reaction. This process involves identifying the structure of the highest energy point along the reaction coordinate, the transition state. acs.org Methods like Synchronous Transit-Guided Quasi-Newton (STQN) or dimer methods are used to locate this first-order saddle point on the potential energy surface. acs.org

The process would involve:

Reactant and Product Definition: Defining the 3D structures of the reactants (this compound and an electrophile) and the final product.

TS Guess Generation: Creating an initial guess for the geometry of the transition state.

TS Optimization: Using a specialized algorithm to locate the precise TS structure.

Frequency Analysis: Confirming the located structure is a true transition state by identifying a single imaginary frequency corresponding to the bond-forming/bond-breaking process. nih.gov

Intrinsic Reaction Coordinate (IRC) Calculation: Following the reaction path downhill from the TS to confirm it connects the intended reactants and products.

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-Stacking)

Non-covalent interactions play a crucial role in determining the preferred conformation of a molecule and how it interacts with other molecules. In this compound, several intramolecular and intermolecular non-covalent interactions are possible.

Hydrogen Bonding: The molecule contains multiple hydrogen bond donors (the thiol S-H and amide N-H) and acceptors (the amide carbonyl oxygen, the ether oxygen, and potentially the sulfur atom). researchgate.netnih.gov Intramolecular hydrogen bonds, such as between the amide N-H and the ether oxygen, or the thiol S-H and the amide oxygen, could stabilize specific conformations. Computational methods like Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM) can be used to identify and quantify the strength of these interactions. nih.gov

π-Stacking: The two aromatic rings (the central benzene ring and the benzyl group's phenyl ring) can interact with each other or with those of adjacent molecules through π-π stacking. These interactions are important for understanding crystal packing and aggregation in solution.

The strength of these interactions can be estimated computationally by analyzing dimer models and calculating the interaction energy, corrected for basis set superposition error (BSSE).

Potential Non-Covalent Interactions and Typical Energies (Illustrative)

Interaction Type Participating Groups Typical Energy (kcal/mol)
Intramolecular H-Bond Amide N-H ··· O (Ether) 1 - 3
Intramolecular H-Bond Thiol S-H ··· O (Amide) 0.5 - 2
Intermolecular H-Bond Amide N-H ··· O=C (Amide) 3 - 7

Note: The data in this table is hypothetical and for illustrative purposes only, based on general values for such interactions.

Emerging Research Frontiers and Open Questions Regarding 2 Benzyloxy 5 Acetaminobenzenethiol

Novel Synthetic Transformations Exploiting Multi-Functional Reactivity

The unique arrangement of electron-donating and -withdrawing groups on the aromatic ring of 2-Benzyloxy-5-acetaminobenzenethiol, combined with the nucleophilic thiol, offers significant opportunities for novel synthetic transformations. Research in this area aims to selectively target one functional group in the presence of others or to devise reactions where multiple groups participate in a concerted or sequential manner.

A key area of investigation is the development of selective reactions that can differentiate between the thiol and the acetamido groups. For instance, the Michael-type addition of thiols to activated alkenes is a well-established reaction. nih.gov The reactivity of the thiol in this compound could be modulated by the electronic effects of the acetamido and benzyloxy substituents. nih.gov Furthermore, the development of catalysts that can selectively promote either S-alkylation or N-alkylation would provide a powerful tool for creating a diverse range of derivatives.

Another frontier is the exploration of cascade reactions that involve multiple functional groups. For example, an intramolecular cyclization could be envisioned, potentially triggered by an initial reaction at the thiol or amino group, leading to the formation of complex heterocyclic structures. The condensation reaction of 2-aminobenzenethiols with various carbonyl-containing compounds is a common method for synthesizing benzothiazoles. mdpi.com This suggests that under specific conditions, the acetamido group of this compound could potentially be hydrolyzed or otherwise modified to enable cyclization.

Transformation TypePotential Reagents/ConditionsExpected Product Class
Selective S-AlkylationAlkyl halides, mild baseThioethers
Michael Additionα,β-Unsaturated carbonylsThioether adducts
N-ArylationAryl halides, palladium catalystN-Aryl amines
Intramolecular CyclizationOxidizing agents, acid/base catalysisHeterocyclic compounds

Advanced Spectroscopic Probes for Dynamic Chemical Processes

Understanding the dynamic behavior of this compound in various chemical environments is crucial for controlling its reactivity and designing new applications. Advanced spectroscopic techniques are being employed to probe these processes in real-time.

Ultrafast transient absorption spectroscopy, for instance, can monitor the excited-state dynamics of aromatic thiols. rsc.org This could provide insights into photochemical reactions involving this compound, such as light-induced electron transfer or bond cleavage. The influence of the benzyloxy and acetamido groups on the excited-state lifetime and relaxation pathways of the phenylthiophene chromophore has been a subject of study. rsc.org

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) and X-ray Photoelectron Spectroscopy (XPS) are powerful surface-sensitive techniques that can be used to characterize the formation of self-assembled monolayers (SAMs) of thiol-containing molecules on surfaces like gold. nih.gov These methods could be applied to study the adsorption and organization of this compound on various substrates, providing detailed information about the chemical composition and orientation of the molecules at the interface. nih.gov

Spectroscopic TechniqueInformation GainedPotential Application
Ultrafast Transient AbsorptionExcited-state lifetimes, reaction dynamicsUnderstanding photochemical reactivity
NMR SpectroscopyConformational changes, intermolecular interactionsProbing solution-phase behavior
ToF-SIMSSurface chemical compositionCharacterizing self-assembled monolayers
XPSElemental composition, chemical statesAnalyzing surface functionalization

Computational Design of New Derivatives with Tuned Reactivity

Computational chemistry offers a powerful approach to prospectively design new derivatives of this compound with tailored properties. By using theoretical calculations, researchers can predict how modifications to the molecular structure will influence its electronic properties and chemical reactivity.

Density Functional Theory (DFT) calculations can be employed to determine key parameters such as the pKa of the thiol group, the nucleophilicity of the nitrogen atom, and the electron density distribution across the aromatic ring. This information is invaluable for predicting the outcome of chemical reactions and for designing molecules with enhanced reactivity or selectivity for a specific transformation. For example, theoretical calculations have been used to show that α-aminonitriles should be more reactive than other nitriles in reactions with aminothiols. mdpi.com

Furthermore, computational modeling can be used to explore the potential energy surfaces of reactions involving this compound, helping to elucidate reaction mechanisms and identify potential transition states. This can guide the development of new catalysts or reaction conditions to favor desired product formation. By systematically modifying the substituents on the benzyl (B1604629) group or the acyl group of the acetamido moiety in silico, it is possible to screen a large number of potential derivatives and identify promising candidates for synthesis.

Sustainable and Scalable Synthesis Routes

The development of environmentally friendly and economically viable methods for the synthesis of this compound and its derivatives is a critical area of research. This aligns with the broader principles of green chemistry, which emphasize waste reduction, the use of renewable resources, and the avoidance of hazardous substances. mdpi.com

One promising approach is the use of water as a solvent, which is a benign and inexpensive alternative to traditional organic solvents. rsc.org Researchers are exploring one-pot syntheses that combine multiple reaction steps into a single operation, reducing the need for intermediate purification and minimizing solvent usage. conicet.gov.ar The development of efficient catalytic systems, particularly those based on abundant and non-toxic metals, is another key focus. mdpi.com

For instance, the synthesis of substituted benzothiazoles, which are structurally related to potential derivatives of this compound, has been achieved through copper-catalyzed condensation of 2-aminobenzenethiols with nitriles. mdpi.com Exploring similar catalytic approaches for the synthesis and functionalization of this compound could lead to more sustainable and scalable processes. Additionally, ring-closing olefin metathesis (RCM) has been shown to be an efficient method for synthesizing substituted phenol (B47542) and benzene (B151609) derivatives, which could potentially be adapted for the synthesis of precursors to this compound. organic-chemistry.org

Exploration of Supramolecular Assembly and Self-Organization

The ability of molecules to spontaneously organize into well-defined structures is a cornerstone of nanoscience and materials chemistry. The functional groups present in this compound—the thiol, amide, and aromatic rings—are all capable of participating in non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces, making it an interesting candidate for studies in supramolecular assembly.

The thiol group provides a strong anchoring point for self-assembly on gold and other metal surfaces, a widely studied phenomenon for creating functional interfaces. nih.govuh.edu The acetamido group can act as both a hydrogen bond donor and acceptor, facilitating the formation of ordered networks in the solid state or in solution. The benzyloxy group, with its aromatic ring, can engage in π-stacking interactions, further directing the self-organization process.

Research in this area could focus on controlling the self-assembly of this compound on surfaces to create tailored functional materials. acs.org For example, by carefully tuning the conditions, it might be possible to form monolayers with specific orientations, which could have applications in sensing, electronics, or catalysis. rsc.org The interplay between the different non-covalent interactions could lead to the formation of complex and hierarchical structures, such as nanofibers, gels, or liquid crystals. acs.org

Interaction TypeMolecular FeaturePotential Supramolecular Structure
Thiol-Metal BondingThiol groupSelf-assembled monolayers on gold
Hydrogen BondingAcetamido groupOne-dimensional chains, 2D sheets
π-π StackingBenzene and benzyl ringsColumnar or lamellar structures
Van der Waals ForcesAlkyl and aryl portionsClose-packed arrangements

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-Benzyloxy-5-acetaminobenzenethiol?

  • Methodological Answer : Synthesis typically involves benzylation of 5-acetaminobenzenethiol using benzyl bromide or chloride under basic conditions (e.g., K₂CO₃ in DMF or THF). The thiol group requires protection during benzylation to prevent oxidation; tert-butyl disulfide or trityl groups are common protecting agents. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product . Post-synthesis, confirm the structure using 1^1H/13^{13}C NMR and FT-IR to verify benzyloxy and acetamido functionalities.

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store the compound in a tightly sealed container under inert gas (N₂ or Ar) at –20°C to prevent oxidation of the thiol group. Avoid exposure to moisture and light. During handling, use gloves, eye protection, and work in a fume hood due to potential irritancy (analogous to thiol-containing compounds in ). Conduct periodic stability checks via TLC or HPLC to detect degradation .

Q. What analytical techniques are suitable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H NMR (CDCl₃ or DMSO-d₆) to identify benzyloxy protons (~4.9–5.1 ppm) and acetamido NH (~9.5–10 ppm).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (expected [M+H]⁺ ~318.12 g/mol).
  • FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O), and 2550 cm⁻¹ (S-H, if unprotected).
  • HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity .

Advanced Research Questions

Q. How does the reactivity of this compound vary under different catalytic conditions?

  • Methodological Answer : The thiol group can act as a nucleophile or ligand in metal-catalyzed reactions. For example:

  • Pd-Catalyzed Cross-Coupling : Test Suzuki-Miyaura coupling using aryl halides; monitor regioselectivity at the thiol vs. benzyloxy group.
  • Oxidation Studies : Evaluate stability under oxidizing agents (e.g., H₂O₂) via UV-Vis spectroscopy to track disulfide formation.
  • pH-Dependent Reactivity : Conduct kinetic studies in buffered solutions (pH 3–10) to assess thiolate ion formation and its impact on reaction rates .

Q. How can researchers resolve contradictions in reported stability data for this compound?

  • Methodological Answer : Discrepancies may arise from impurities, storage conditions, or analytical methods. To address this:

Reproduce Conditions : Replicate conflicting studies under controlled humidity, temperature, and oxygen levels.

Advanced Analytics : Use LC-MS to identify degradation byproducts (e.g., disulfides or deacetylated derivatives).

Accelerated Stability Testing : Expose samples to stress conditions (40°C, 75% RH) and model degradation kinetics using Arrhenius equations .

Q. What strategies optimize the compound’s solubility for biological assays?

  • Methodological Answer :

  • Co-Solvent Systems : Test DMSO-water mixtures (≤5% DMSO) or cyclodextrin inclusion complexes.
  • pH Adjustment : Solubilize the thiol group by deprotonation (pH >10) or use buffered saline (pH 7.4) for physiological relevance.
  • Surfactant-Assisted Solubilization : Evaluate non-ionic surfactants (e.g., Tween-80) at concentrations below critical micelle levels .

Q. How can computational modeling predict interactions of this compound with biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., tyrosine phosphatases) via the thiol group.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.
  • QSAR Modeling : Corporate Hammett constants for substituent effects (benzyloxy vs. acetamido) on reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.